2-(Bromomethyl)-1-methyl-3-nitrobenzene molecular structure
2-(Bromomethyl)-1-methyl-3-nitrobenzene molecular structure
[1][2][3][4]
Executive Summary
2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS: 77378-54-2 ) is a specialized benzylic electrophile characterized by significant steric congestion.[1][2] Structurally, it features a reactive bromomethyl moiety "sandwiched" between a methyl group and a nitro group on a benzene ring.[3] This unique 1,2,3-trisubstitution pattern makes it a valuable yet challenging intermediate in the synthesis of polycyclic heterocycles, agrochemicals, and pharmaceutical building blocks.[3]
Unlike its more common regioisomers, this compound requires precise synthetic control due to the competitive bromination of the sterically more accessible methyl group.[3] This guide provides a comprehensive technical analysis of its molecular architecture, synthesis challenges (specifically regioselectivity), reactivity profile, and safety protocols.[3]
Molecular Architecture & Electronic Properties[6]
Structural Analysis
The molecule consists of a benzene core substituted at contiguous positions:
-
Position 1: Methyl group (
) – Electron-donating (weak activation).[3] -
Position 2: Bromomethyl group (
) – The primary reactive center.[3] -
Position 3: Nitro group (
) – Strongly electron-withdrawing (deactivation).[3]
Steric Environment: The central bromomethyl group is flanked by the methyl and nitro groups. This "buttressing effect" creates a sterically crowded environment that influences both the synthesis (radical attack) and subsequent nucleophilic substitutions (
Electronic Effects
-
Inductive Effect (-I): The nitro group exerts a strong electron-withdrawing effect, making the benzylic carbon more electrophilic.
-
Resonance Effect (-M): The nitro group deactivates the aromatic ring, making it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attacks if further activated.[3]
-
Dipole Moment: The molecule possesses a significant dipole moment directed towards the nitro group, influencing its solubility in polar aprotic solvents like acetonitrile and DMF.[3]
Figure 1: Structural map highlighting the steric crowding around the reactive bromomethyl center.
Synthesis & Production
Precursor & Pathway
The primary synthetic route involves the Wohl-Ziegler bromination of 2,3-dimethylnitrobenzene (also known as 3-nitro-o-xylene) using N-Bromosuccinimide (NBS) and a radical initiator.
The Regioselectivity Challenge
A critical technical hurdle is the regioselectivity of the radical bromination.[3] The precursor has two distinct methyl groups available for hydrogen abstraction:
-
C-3 Methyl (Outer): Less sterically hindered.[3]
-
C-2 Methyl (Inner): Flanked by the nitro group and the C-1 methyl.
Experimental data indicates that radical bromination favors the less hindered "outer" methyl group.[3] Consequently, the desired 2-(bromomethyl) isomer is often the minor product, while the 3-(bromomethyl) isomer is the major product.[3]
Reaction Scheme:
| Isomer | Structure | Approx. Yield | Steric Status |
| Target | 2-(Bromomethyl)-1-methyl-3-nitrobenzene | ~20% | High (Sandwiched) |
| Major Byproduct | 3-(Bromomethyl)-2-methylnitrobenzene | ~35-40% | Low (Exposed) |
| Over-bromination | Bis(bromomethyl) derivatives | ~10-15% | Very High |
Purification Protocol
Due to the mixture of isomers, simple recrystallization is often insufficient.[3]
-
Chromatography: Silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate is typically required to separate the isomers.[3]
-
Identification: The isomers can be distinguished by
NMR. The benzylic protons of the 2-bromomethyl group (sandwiched) typically appear downfield relative to the 3-bromomethyl group due to the anisotropic effect of the adjacent nitro group.
Figure 2: Synthetic pathway illustrating the competitive radical bromination and product distribution.[3]
Reactivity Profile
Nucleophilic Substitution ( )
Despite the steric hindrance, the benzylic bromide is highly reactive toward nucleophiles.[3] The adjacent nitro group, while bulky, enhances the electrophilicity of the benzylic carbon through inductive electron withdrawal.[3]
-
Primary Amines: React to form secondary amines, precursors for heterocycles.[3]
-
Azides (
): Form benzyl azides, which can be reduced to amines or used in Click chemistry.[3] -
Malonates: Carbon-carbon bond formation for chain extension.
Cyclization Potential
This molecule is a "privileged scaffold" for synthesizing fused heterocycles.[3]
-
Indole Synthesis: Reduction of the nitro group to an amine, followed by intramolecular cyclization with the pendant alkyl chain (if modified).[3]
-
Isoquinoline Synthesis: Reaction with internal nucleophiles allows for the formation of tetrahydroisoquinoline derivatives.
Comparison with Related Compounds
It is crucial to distinguish this alkyl-benzene derivative from Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1), which is a key intermediate for Lenalidomide .
-
User's Compound: Toluene derivative (Methyl group at C1).[3]
-
Lenalidomide Intermediate: Benzoate derivative (Ester group at C1).[3]
-
Implication: They have different solubilities and reactivity profiles (ester hydrolysis vs. alkyl stability).[3]
Handling & Safety (E-E-A-T)
As a benzyl bromide derivative, this compound poses specific safety risks that must be managed in a research environment.
Hazard Identification
-
Lachrymator: Highly irritating to eyes and mucous membranes. Even small amounts of dust or vapor can cause severe tearing and respiratory distress.[3]
-
Skin Corrosive: Causes severe skin burns. The alkylating nature of the bromide can lead to delayed tissue damage.[3]
-
Sensitizer: Potential for allergic skin reactions upon repeated exposure.
Handling Protocol
-
Engineering Controls: Always handle inside a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.[3] Double-gloving is recommended.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide before cleanup.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive (store in amber vials).[3]
References
-
American Elements . 2-(Bromomethyl)-1-methyl-3-nitrobenzene Product Specification. Retrieved from [4][3]
-
Apollo Scientific . Product Data Sheet: 2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS 77378-54-2).[4][1][5][2][6][7][8][9] Retrieved from [3]
-
Google Patents . WO2016114161A1 - Carbamate compound and use thereof. (Describes the synthesis and use of the compound as an intermediate). Retrieved from
-
ChemicalBook . Synthesis of 2-(bromomethyl)-3-methylnitrobenzene isomers. Retrieved from
-
BenchChem . Reactivity of Nitro-substituted Benzyl Bromides. Retrieved from
Sources
- 1. Naarini Molbio Pharma [naarini.com]
- 2. eontrading.uk [eontrading.uk]
- 3. WO2016114161A1 - Carbamate compound and use thereof ã«ã«ãã¡ã¼ãååç©åã³ãã®ç¨é - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. CAS#:86434-33-5 | 2-(benzenesulfonylmethyl)-1-methyl-3-nitrobenzene | Chemsrc [chemsrc.com]
- 7. 77378-54-2 Cas No. | 2-(Bromomethyl)-1-methyl-3-nitrobenzene | Apollo [store.apolloscientific.co.uk]
- 8. 2-iodo-1-methyl-3-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 9. Naarini Molbio Pharma [naarini.com]
